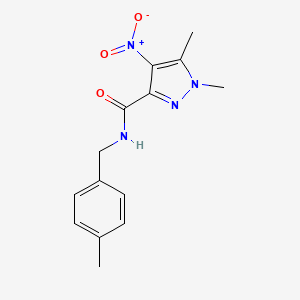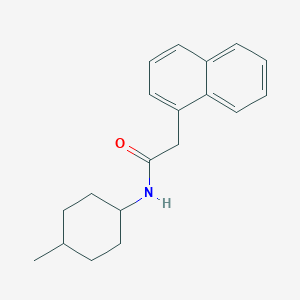
4-bromophenyl (4-chlorophenyl)acetate
描述
4-Bromophenyl (4-chlorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on one phenyl ring and a chlorine atom on another phenyl ring, both attached to an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl (4-chlorophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 4-chlorophenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of acetic anhydride as the acetylating agent. In this process, 4-bromophenylacetic acid is reacted with 4-chlorophenol in the presence of acetic anhydride and a base such as pyridine. The reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Bromophenyl (4-chlorophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic rings can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of substituted phenyl acetates with various functional groups.
Oxidation: Formation of 4-bromophenyl (4-chlorophenyl)acetic acid.
Reduction: Formation of cyclohexane derivatives.
科学研究应用
4-Bromophenyl (4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 4-bromophenyl (4-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards molecular targets.
For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic Acid: Similar structure but lacks the chlorine atom. It is used in the synthesis of various organic compounds.
4-Chlorophenylacetic Acid: Similar structure but lacks the bromine atom. It is also used as a building block in organic synthesis.
4-Bromophenyl (4-fluorophenyl)acetate: Similar ester but with a fluorine atom instead of chlorine. It may exhibit different reactivity and biological activities.
Uniqueness
4-Bromophenyl (4-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl rings. This dual halogenation can influence its chemical reactivity and biological properties, making it distinct from other similar compounds. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-3-7-13(8-4-11)18-14(17)9-10-1-5-12(16)6-2-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJLAJRNXEJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N'-[(4-fluorophenyl)carbonyl]benzohydrazide](/img/structure/B5699161.png)



![6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5699197.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

![N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine](/img/structure/B5699216.png)


